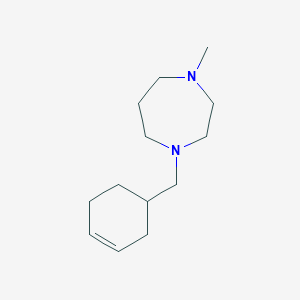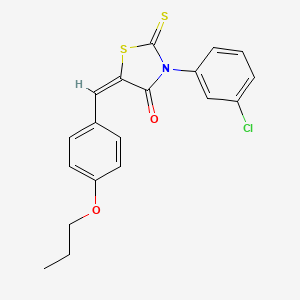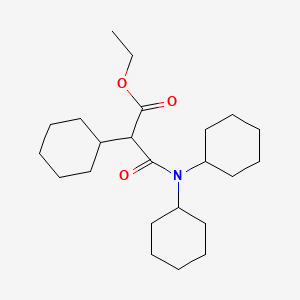
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile, also known as CCIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCIC is a heterocyclic compound that belongs to the indole family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been shown to possess anticancer, antiviral, and antibacterial activities. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has also been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. In addition, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been reported to inhibit the activity of DNA topoisomerases, which are enzymes that are essential for DNA replication and transcription. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been shown to exert various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been reported to reduce inflammation and oxidative stress in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, caution should be taken when handling 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile. One potential direction is to investigate the structure-activity relationship of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile and its analogs to identify more potent and selective compounds for various applications. Another direction is to explore the potential use of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile as a theranostic agent, which can simultaneously diagnose and treat diseases. Furthermore, the development of novel drug delivery systems for 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile may enhance its therapeutic efficacy and reduce its toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile in animal models and humans may facilitate its translation from bench to bedside.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile is a promising chemical compound that has potential applications in various fields. The synthesis of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile is relatively simple, and it can be obtained in large quantities. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been shown to possess various biological activities, including anticancer, antiviral, and antibacterial activities. However, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile and its potential applications.
Synthesemethoden
The synthesis of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile involves the reaction of 3-chlorobenzylamine with indole-3-carboxaldehyde in the presence of a catalyst. This reaction results in the formation of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile as a white crystalline solid. The yield of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-14-5-3-4-12(8-14)10-19-11-13(9-18)15-6-1-2-7-16(15)19/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYGPOATKAPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-methylenebis{3-[2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5219359.png)

![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)

![3-{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5219382.png)
![6-methyl-5-{5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5219390.png)

![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5219410.png)
![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)